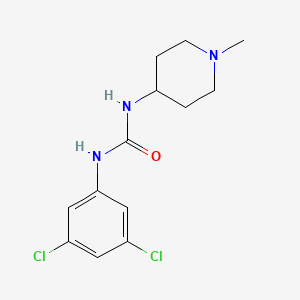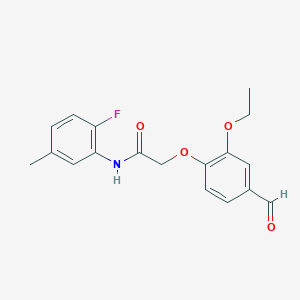
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research to study the photosynthetic process of plants. DCMU is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis.
Mécanisme D'action
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea inhibits the electron transport chain in PSII by binding to the D1 protein, which is a subunit of PSII. This binding prevents the transfer of electrons from PSII to the electron acceptor, plastoquinone. This inhibition leads to the accumulation of electrons in PSII, which leads to the production of ROS and the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the light-independent reactions of photosynthesis. It also leads to the accumulation of ROS, which can cause oxidative stress and damage to cellular components. This compound also affects the expression of genes involved in photosynthesis and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a potent and specific inhibitor of PSII, which makes it a valuable tool for studying the photosynthetic process of plants. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It can be toxic to some plant species and can affect other cellular processes besides photosynthesis. It is also not effective in inhibiting PSII in some algae and cyanobacteria.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of research is to study the effects of this compound on the regulation of gene expression in plants. Another area is to study the effects of this compound on the antioxidant defense system of plants and its role in stress response. Additionally, there is a need to develop new inhibitors of PSII that can overcome the limitations of this compound and can be used in a wider range of plant species.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized by reacting 3,5-dichlorophenylisocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is widely used in scientific research to study the photosynthetic process of plants. It is used to inhibit the electron transport chain in PSII, which leads to the accumulation of electrons and the production of reactive oxygen species (ROS). This ROS production is used to study the antioxidant defense system of plants. This compound is also used to study the regulation of gene expression in plants under different environmental conditions.
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-18-4-2-11(3-5-18)16-13(19)17-12-7-9(14)6-10(15)8-12/h6-8,11H,2-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMMAPLZRJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)

![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
